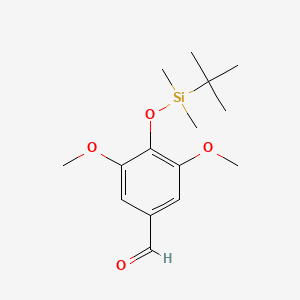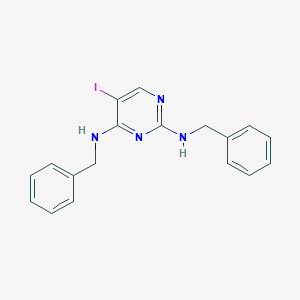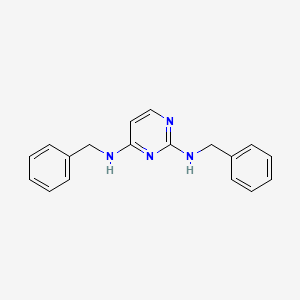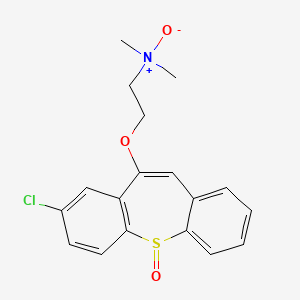![molecular formula C₈H₉Cl₂NO₂S B1144773 5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide CAS No. 1384257-81-1](/img/structure/B1144773.png)
5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives involves strategic functionalization to introduce chloro and hydroxypropyl groups. In a related synthesis, Marvadi et al. (2020) developed novel thiophene carboxamides with potent antitubercular activity. Their method involved oxidizing an aldehyde precursor and coupling with various amines, yielding the desired compounds with high efficiency, as characterized by NMR and mass spectral analysis (Marvadi et al., 2020).
Molecular Structure Analysis
Structural studies, such as those by Abbasi et al. (2011), provide insights into thiophene derivatives' molecular configurations using X-ray diffraction. This technique confirmed the proposed structures, revealing detailed geometrical parameters and intermolecular interactions, which are critical for understanding the compound's reactivity and properties (Abbasi et al., 2011).
Chemical Reactions and Properties
Thiophene derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For instance, Corral and Lissavetzky (1984) discussed reactions involving methyl 3-hydroxythiophene-2-carboxylate, leading to ethers of thiotetronic acids, showcasing the thiophene core's reactivity under different conditions (Corral & Lissavetzky, 1984).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and more, are crucial for their application in various domains. Tumosienė et al. (2019) synthesized thiophene-based antioxidants, providing data on their physical characteristics and demonstrating their potent antioxidant activity, which is closely linked to their physical properties (Tumosienė et al., 2019).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, including reactivity, stability, and interaction with other molecules, are fundamental to their utility. Ahmad et al. (2021) synthesized thiophene carboxamides via Suzuki cross-coupling reactions, analyzing their electronic and nonlinear optical properties, which are intrinsic to their chemical nature (Ahmad et al., 2021).
Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, characterized by a sulfur-containing five-membered ring, have shown a wide range of bioactivities, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. These compounds are present in both natural and synthetic compounds, with some being utilized as drugs in the market today. Their significance in medicinal chemistry is underscored by their diverse applications, from drug synthesis to the development of novel therapeutic agents (Xuan, 2020).
Thiophene in Organic Synthesis and Materials
The electronic properties of thiophenes have been harnessed in organic materials, showcasing their value in organic synthesis as intermediates. The synthesis of thiophene derivatives has attracted considerable attention due to their applications in creating agrochemicals, flavors, dyes, and in the development of environmentally friendly and economical procedures for thiophene synthesis. This highlights the role of thiophenes in facilitating the creation of natural product synthesis and drug synthesis, posing as a next challenge in the field (Xuan, 2020).
Environmental Applications and Safety
Some thiophene derivatives have been evaluated for their environmental impact and safety. For instance, triclosan (a compound with a phenolic ring, not directly a thiophene but relevant for context), commonly used as an antimicrobial agent in various consumer products, has been scrutinized for its environmental persistence and potential toxicity. Research in this area emphasizes the need for understanding the degradation, toxicity, and environmental behavior of thiophene derivatives and similar compounds, highlighting a broader concern for the environmental safety of chemical substances (Bedoux et al., 2012).
Mechanism of Action
Target of Action
The primary target of 5-Chloro-N-[(2S)-3-Chloro-2-Hydroxypropyl]Thiophene-2-Carboxamide is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
Inhibition of this factor would decrease the generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. By inhibiting Factor X, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin-mediated activation of coagulation and platelets .
Result of Action
The result of the compound’s action would be a decrease in blood clot formation due to the inhibition of thrombin generation. This could potentially lead to a reduced risk of thrombotic events, such as stroke or heart attack .
properties
IUPAC Name |
5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-3-5(12)4-11-8(13)6-1-2-7(10)14-6/h1-2,5,12H,3-4H2,(H,11,13)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMBZPBLJKZLG-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






